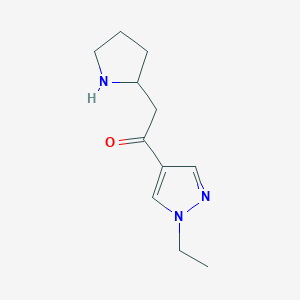

1-(1-Ethyl-1h-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one

Beschreibung

Eigenschaften

Molekularformel |

C11H17N3O |

|---|---|

Molekulargewicht |

207.27 g/mol |

IUPAC-Name |

1-(1-ethylpyrazol-4-yl)-2-pyrrolidin-2-ylethanone |

InChI |

InChI=1S/C11H17N3O/c1-2-14-8-9(7-13-14)11(15)6-10-4-3-5-12-10/h7-8,10,12H,2-6H2,1H3 |

InChI-Schlüssel |

ZFNYQDWBOURSDT-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=C(C=N1)C(=O)CC2CCCN2 |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound 1-(1-Ethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one , also known as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, synthesis, and relevant case studies.

Basic Information

| Property | Details |

|---|---|

| Chemical Formula | C₉H₁₅N₃O |

| Molecular Weight | 165.24 g/mol |

| CAS Number | 1694172-54-7 |

| IUPAC Name | 1-(1-Ethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to 1-(1-Ethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one have demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Evaluation

A study evaluated several pyrrolidine derivatives for their antibacterial efficacy. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial properties .

Anti-inflammatory Activity

The pyrazole nucleus is recognized for its anti-inflammatory potential. Compounds derived from this scaffold have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings

In a comparative study, novel pyrazole derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .

Antifungal Activity

In addition to antibacterial properties, certain derivatives have shown antifungal activity against strains such as Candida albicans. The structure-activity relationship suggests that modifications to the pyrazole ring can enhance antifungal efficacy .

Synthesis Methods

The synthesis of 1-(1-Ethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Utilizing hydrazines and carbonyl compounds.

- Cyclization : Forming the pyrazole ring through cyclization reactions involving appropriate substituents.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- In contrast, the ethyl group in the target compound balances lipophilicity without significantly increasing steric hindrance .

- Heterocycle Variations : Replacing pyrrolidine with piperidine (as in ) introduces an additional methylene group, altering ring puckering and hydrogen-bonding capacity. Tetrahydropyran derivatives (e.g., ) offer ether oxygen atoms for polar interactions, unlike the secondary amine in pyrrolidine.

- Synthetic Accessibility : Many analogs (e.g., ) are synthesized via nucleophilic substitution or cross-coupling reactions under mild conditions (e.g., 40°C in ), suggesting the target compound could be prepared using similar protocols.

Physicochemical and Spectroscopic Comparisons

- Melting Points : Analogs like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one exhibit melting points of 137–138°C , while brominated derivatives (e.g., ) are crystalline solids. The target compound’s pyrrolidine group may lower melting points due to conformational flexibility.

- Spectroscopic Data : Pyrazole- and pyrrolidine-containing compounds are typically characterized by distinct NMR signals (e.g., pyrazole C4-H protons resonate at δ 7.5–8.0 ppm, while pyrrolidine CH₂ groups appear at δ 1.5–3.0 ppm) .

Computational and Crystallographic Insights

- DFT Studies : Sulfur-containing analogs (e.g., ) have been analyzed using density functional theory (DFT) to elucidate electronic properties and reaction mechanisms. Similar approaches could predict the target compound’s reactivity.

- Crystallography: SHELX software (widely used for small-molecule refinement ) has resolved structures of related ethanones, highlighting the importance of crystal packing in stability.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of compounds structurally related to 1-(1-Ethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves:

- Construction of the pyrazole ring with appropriate substitution.

- Introduction of the ethanone linker.

- Attachment of the pyrrolidine ring at the alpha position relative to the ketone.

A key approach involves the use of α-bromoketones or α-bromo-N-tosylhydrazones as intermediates, which react with pyrazole derivatives and amines under basic conditions to form the target molecules.

Multicomponent One-Pot Synthesis

A prominent method reported involves a one-pot, multicomponent synthesis using:

- An α-bromoketone or α-bromo-N-tosylhydrazone as the electrophilic component.

- 1-Ethyl-1H-pyrazol-4-yl derivatives as nucleophilic heterocycles.

- Pyrrolidine or its derivatives as the amine component.

- Potassium carbonate (K2CO3) as the base.

- Acetonitrile (CH3CN) as the solvent.

- Reactions are conducted under nitrogen atmosphere to prevent oxidation.

- Typical reaction conditions involve initial stirring at 60 °C for 6 hours, followed by addition of other components and heating at 110 °C for 16 hours.

The reaction sequence involves initial hydrazone formation or bromoketone activation, followed by nucleophilic substitution and cyclization to yield the final heterocyclic ethanone product.

Detailed Procedure Example

- Mix α-bromoketone (0.2 mmol) with N-tosylhydrazide (0.22 mmol) in 1.5 mL of dry acetonitrile.

- Stir the mixture at 60 °C for 6 hours under nitrogen.

- Add 2-ethynylpyridine (or a pyrazole derivative) (0.2 mmol), pyrrolidine (0.1 mmol), and K2CO3 (0.5 mmol).

- Continue stirring at 110 °C for 16 hours.

- After cooling, extract with dichloromethane (CH2Cl2) and wash with saturated sodium bicarbonate solution.

- Purify the product by standard chromatographic techniques.

This method affords good yields of the target compound with high purity, as confirmed by NMR and mass spectrometry characterization.

Alternative Approaches

Other approaches involve:

- Use of tosylhydrazone intermediates reacting with alkynes and amines to form trisubstituted pyrazoles and related heterocycles.

- Click chemistry (1,3-dipolar cycloaddition) to build complex heterocyclic frameworks involving pyrazole and pyrrolidine units.

- Cyanation and methyl lithium addition on bromopyrazole derivatives to prepare labeled or substituted pyrazolyl ethanones for further transformations.

These alternative methods provide flexibility in modifying the substituents on the pyrazole or pyrrolidine rings, allowing fine-tuning of the compound’s properties.

Data Tables: Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | α-Bromoketone + N-tosylhydrazide + CH3CN | 60 | 6 h | - | Formation of hydrazone intermediate |

| 2 | Add 1-Ethyl-1H-pyrazol-4-yl derivative + pyrrolidine + K2CO3 + CH3CN | 110 | 16 h | 70-90 | One-pot multicomponent reaction |

| 3 | Workup with CH2Cl2 and NaHCO3 saturated solution | Room temp | 30 min | - | Extraction and purification |

Note: Yields vary depending on substituents and exact reaction conditions.

Research Outcomes and Characterization

- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectra confirm the formation of the target compound, showing characteristic chemical shifts for the pyrazole ring protons, the ethanone methylene, and the pyrrolidine ring protons.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight consistent with C11H17N3O (207.27 g/mol).

- Purity: Chromatographic purification yields compounds with high purity suitable for biological testing or further chemical modification.

- Structural Confirmation: Single crystal X-ray diffraction has been used in related compounds to confirm the heterocyclic framework and substitution pattern.

Perspectives from Varied Sources

- The Royal Society of Chemistry’s Organic & Biomolecular Chemistry journal provides detailed synthetic protocols for pyrazolyl ethanones using multicomponent reactions with excellent reproducibility and scalability.

- PubMed indexed studies highlight the utility of cyanation and labeled compound synthesis for metabolic studies, showing the versatility of pyrazole ethanone derivatives in medicinal chemistry.

- Structural and spectroscopic data from multiple research articles confirm the robustness of these preparation methods and their applicability in synthesizing complex heterocyclic compounds.

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing 1-(1-Ethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one with high purity?

The synthesis of pyrazole-pyrrolidine hybrids typically involves multi-step reactions under controlled conditions. Key steps include:

- Coupling of pyrazole and pyrrolidine precursors via nucleophilic substitution or condensation reactions.

- Use of inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or toluene are preferred to stabilize intermediates and enhance reaction efficiency .

- Temperature control : Reactions often require precise heating (e.g., reflux at 80–110°C) to achieve high yields .

Post-synthesis, purification via column chromatography or recrystallization (using ethanol/DMF mixtures) is critical to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are recommended for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the connectivity of the pyrazole and pyrrolidine moieties. Chemical shifts for ethyl groups (δ ~1.2–1.5 ppm) and pyrrolidine protons (δ ~2.5–3.5 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) and detects isotopic patterns .

- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) stretching vibrations (~1680–1720 cm) and N–H bonds in pyrrolidine .

Q. What purification strategies are effective for isolating the compound after synthesis?

- Recrystallization : Ethanol or ethanol/DMF mixtures (1:1) are optimal for removing unreacted precursors .

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) resolves polar impurities .

- HPLC : Reverse-phase HPLC with C18 columns ensures >98% purity for biological assays .

Advanced Research Questions

Q. How can crystallographic methods resolve ambiguities in the 3D structure of this compound?

- Single-crystal X-ray diffraction (SCXRD) : Provides bond lengths, angles, and torsion angles (e.g., C–C bonds: 1.48–1.52 Å; C=O: 1.21 Å) to validate stereochemistry .

- Data refinement : Software like SHELXL refines structures using anisotropic displacement parameters, resolving disorder in ethyl or pyrrolidine groups .

- Symmetry operations : Space group assignments (e.g., P/c) clarify packing interactions, such as π-π stacking in pyrazole rings .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Dose-response validation : Replicate assays (e.g., IC measurements) under standardized conditions (pH 7.4, 37°C) to confirm activity trends .

- Target selectivity profiling : Use kinase panels or receptor-binding assays to differentiate off-target effects .

- Structural analogs : Compare bioactivity with derivatives (e.g., nitro or methoxy substitutions) to identify pharmacophores .

Q. What experimental designs mitigate low yields in multi-step synthesis?

- Intermediate trapping : Isolate and characterize reactive intermediates (e.g., enolates) via TLC or in situ IR .

- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in heterocycle formation .

- Kinetic studies : Monitor reaction progress via H NMR to identify rate-limiting steps (e.g., slow cyclization) .

Q. How can computational methods elucidate reaction mechanisms involving this compound?

- Density Functional Theory (DFT) : Calculates activation energies for key steps (e.g., pyrrolidine ring puckering or keto-enol tautomerism) .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, such as DMF stabilizing transition states .

- Docking studies : Predict binding modes with biological targets (e.g., enzymes with hydrophobic active sites) .

Methodological Notes

- Data Contradiction Analysis : Cross-validate spectral data (e.g., NMR shifts ±0.1 ppm) with databases like Cambridge Structural Database (CSD) to resolve discrepancies .

- Biological Assay Design : Include positive controls (e.g., known kinase inhibitors) and triplicate measurements to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.